

# The Cost-Effectiveness of Seratrodast in Research Settings: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Seratrodast**

Cat. No.: **B1681632**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cost-effectiveness of **Seratrodast**, a thromboxane A2 (TXA2) receptor antagonist, with other therapeutic alternatives for asthma in research settings. The analysis is based on a synthesis of available clinical trial data, drug pricing information, and pharmacoeconomic principles.

## Executive Summary

**Seratrodast** presents a compelling case for consideration as a cost-effective oral anti-asthmatic agent, particularly when compared to the widely used leukotriene receptor antagonist, Montelukast. Clinical evidence suggests that while both drugs demonstrate comparable overall efficacy in improving asthma symptoms, **Seratrodast** shows a statistically significant advantage in improving Peak Expiratory Flow (PEF) and reducing key inflammatory markers in sputum. When factoring in the direct acquisition costs, **Seratrodast** emerges as a potentially more cost-effective option for achieving specific therapeutic endpoints in clinical research, particularly those focused on airway inflammation and lung function.

## Comparative Efficacy and Safety

A pivotal multi-center, randomized, double-blind, double-dummy clinical trial provides the most direct comparison between **Seratrodast** (80 mg once daily) and Montelukast (10 mg once daily) in adult patients with mild to moderate asthma.<sup>[1][2][3][4]</sup> The study revealed the following key findings over a 28-day treatment period:

## Data Presentation: Efficacy and Safety Comparison

| Parameter                                      | Seratrodast<br>(80 mg) | Montelukast<br>(10 mg) | p-value | Key Findings                                                                                                 |
|------------------------------------------------|------------------------|------------------------|---------|--------------------------------------------------------------------------------------------------------------|
| <hr/>                                          |                        |                        |         |                                                                                                              |
| Lung Function                                  |                        |                        |         |                                                                                                              |
| <hr/>                                          |                        |                        |         |                                                                                                              |
| Change in PEF<br>(L/s)                         | +0.614                 | +0.199                 | <0.05   | Seratrodast showed a significantly greater improvement in Peak Expiratory Flow. <a href="#">[2]</a>          |
| <hr/>                                          |                        |                        |         |                                                                                                              |
| Symptom Improvement                            |                        |                        |         |                                                                                                              |
| <hr/>                                          |                        |                        |         |                                                                                                              |
| Reduction in Expectoration Score               | Significant Reduction  | Reduction              | <0.05   | Seratrodast was significantly more effective in reducing expectoration. <a href="#">[2]</a>                  |
| <hr/>                                          |                        |                        |         |                                                                                                              |
| Inflammatory Biomarkers<br>(Sputum)            |                        |                        |         |                                                                                                              |
| <hr/>                                          |                        |                        |         |                                                                                                              |
| Reduction in Eosinophil Cationic Protein (ECP) | Significant Reduction  | Reduction              | <0.05   | Seratrodast led to a greater reduction in this marker of eosinophilic inflammation. <a href="#">[2]</a>      |
| <hr/>                                          |                        |                        |         |                                                                                                              |
| Reduction in Albumin                           | Significant Reduction  | Reduction              | <0.05   | Indicating a greater reduction in microvascular leakage in the airways with Seratrodast. <a href="#">[5]</a> |
| <hr/>                                          |                        |                        |         |                                                                                                              |
| Safety Profile                                 |                        |                        |         |                                                                                                              |
| <hr/>                                          |                        |                        |         |                                                                                                              |

---

|                |                                                               |                                                               |     |                                                                                                                                                     |
|----------------|---------------------------------------------------------------|---------------------------------------------------------------|-----|-----------------------------------------------------------------------------------------------------------------------------------------------------|
| Adverse Events | Mild increase in hepatic enzymes (not clinically significant) | Mild increase in hepatic enzymes (not clinically significant) | N/A | Both treatments had similar and favorable tolerability profiles with no serious adverse events reported.<br><a href="#">[1]</a> <a href="#">[2]</a> |
|                |                                                               |                                                               |     |                                                                                                                                                     |

---

## Cost-Effectiveness Analysis

A formal cost-effectiveness study directly comparing **Seratrodast** and Montelukast is not readily available in the published literature. However, by integrating the clinical efficacy data with available drug pricing, a comparative analysis can be constructed.

### Direct Cost Comparison

| Drug        | Dosage | Estimated Price (per tablet)                                                                                               | Estimated Monthly Cost (30 days) |
|-------------|--------|----------------------------------------------------------------------------------------------------------------------------|----------------------------------|
| Seratrodast | 80 mg  | ~\$0.73 - \$2.51 <a href="#">[6]</a> <a href="#">[7]</a>                                                                   | ~\$21.90 - \$75.30               |
| Montelukast | 10 mg  | ~\$0.13 - \$2.00 <a href="#">[8]</a> <a href="#">[9]</a><br><a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> | ~\$3.90 - \$60.00                |

---

Note: Prices are estimates based on available online pharmacy data and can vary significantly based on manufacturer, location, and insurance coverage. These figures are for informational purposes in a research context and not for patient-level decision-making.

### Interpretation of Cost-Effectiveness

While the monthly cost of Montelukast can be lower at the bottom end of its price range, **Seratrodast** demonstrates superior efficacy in specific, clinically meaningful endpoints such as PEF. For research studies where the primary outcome is a significant improvement in lung function or a reduction in specific inflammatory biomarkers, the potentially higher monthly cost

of **Seratrodast** may be justified by its greater therapeutic effect, leading to a more favorable incremental cost-effectiveness ratio (ICER) for achieving those specific goals.

Furthermore, the economic burden of asthma is significantly influenced by indirect costs such as hospitalizations, emergency department visits, and lost productivity due to exacerbations. [13][14][15][16][17] The superior improvement in PEF observed with **Seratrodast** could translate to a greater reduction in the risk of exacerbations, potentially leading to significant downstream cost savings in a real-world setting.[18]

## Experimental Protocols

Pivotal Clinical Trial Methodology (**Seratrodast** vs. Montelukast)

- Study Design: A multi-center, randomized, comparative, double-blind, double-dummy, parallel-group, non-inferiority study.[1][4]
- Participants: 205 adult patients (aged >18 years) with mild to moderate persistent asthma, maintained on a low dose of inhaled corticosteroids.[1][2]
- Intervention: Patients were randomly assigned to receive either **Seratrodast** 80 mg or Montelukast 10 mg once daily for 28 days.[1][2]
- Primary Efficacy Endpoints:
  - Change from baseline in asthma symptom scores (wheezing, shortness of breath, expectoration, cough, and chest tightness).
  - Change from baseline in lung function parameters (PEF, FVC, and FEV1).
  - Change from baseline in sputum and mucociliary clearance parameters (Fucose, Eosinophil Cationic Protein, and Albumin).[1][2]
- Safety Assessment: Monitoring and recording of all adverse events.[1]

Sputum Analysis Methodology

- Sputum Induction: Sputum is induced by the inhalation of nebulized hypertonic saline (e.g., 3-5%).[19][20]

- Processing: The collected sputum is treated with a mucolytic agent like dithiothreitol (DTT) to break down the mucus and allow for cell dispersion.[19]
- Cell Counting and Differentiation: Total cell counts are performed, and slides are prepared for differential cell counts (e.g., eosinophils, neutrophils, macrophages) using staining techniques like Wright-Giemsa.
- Supernatant Analysis: The supernatant can be separated by centrifugation and used for the analysis of soluble biomarkers such as ECP and albumin using methods like ELISA.[19][20]

## Visualizations

Signaling Pathway of **Seratrodast**





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Appropriate use of oral corticosteroids for severe asthma | The Medical Journal of Australia [mja.com.au]
- 2. ginasthma.org [ginasthma.org]
- 3. The economic impact of severe asthma to low-income families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Is the assessment of asthma treatment efficacy sufficiently comprehensive? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. songinitiative.org [songinitiative.org]

- 7. Medical Costs and Productivity Loss Due to Mild, Moderate, and Severe Asthma in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacoeconomics of the state-of-the-art drug treatments for asthma: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cost-effectiveness of self-management in asthma: a systematic review of peak flow monitoring interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacoeconomics of the state-of-the-art drug treatments for asthma: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medpulse.in [medpulse.in]
- 12. saude.ufpr.br [saude.ufpr.br]
- 13. EPI-ASTHMA study protocol: a population-based multicentre stepwise study on the prevalence and characterisation of patients with asthma according to disease severity in Portugal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calculating how the cost of medication affects asthma patient care | VCH Research Institute [vchri.ca]
- 15. Corticosteroids in the treatment of acute asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Pharmacoeconomic evaluation of ICS-LABA therapy in pediatric asthma: a cost-effectiveness and cost-utility analysis [frontiersin.org]
- 18. Clinical efficacy and safety: respiratory system | European Medicines Agency (EMA) [ema.europa.eu]
- 19. atsjournals.org [atsjournals.org]
- 20. publications.ersnet.org [publications.ersnet.org]
- To cite this document: BenchChem. [The Cost-Effectiveness of Seratrodast in Research Settings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681632#comparing-the-cost-effectiveness-of-seratrodast-in-research-settings>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)